![molecular formula C21H16Cl2N2O2 B2717752 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide CAS No. 320423-55-0](/img/structure/B2717752.png)

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

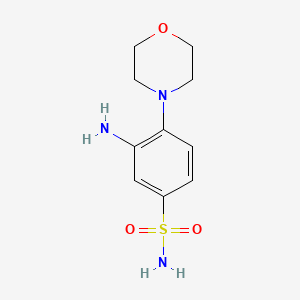

The compound “4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide” is a chemical compound with the molecular formula C21H16Cl2N2O2. It is related to “4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde”, which has the CAS Number: 66742-56-1 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Cooperative Motion in Amorphous Polymers

Research on azo polymers, such as the study by Meng, Natansohn, Barrett, and Rochon (1996), highlights the cooperative motion between polar side groups in amorphous polymers. This study discusses how interactions between azo groups and side groups like BEM can produce shifts in absorption maxima and induce photoinduced birefringence. Such materials are significant for reversible optical storage applications, showcasing potential uses in data storage technologies (Meng et al., 1996).

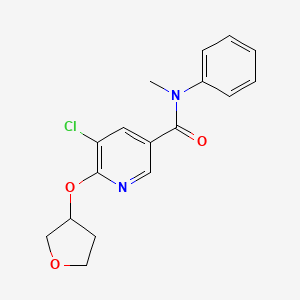

Antimicrobial Studies

Another area of research involving structurally related compounds includes the synthesis and evaluation of N-substituted derivatives for antibacterial activity. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated them against Gram-negative and Gram-positive bacteria. The study showcases the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Weak Hydrogen Bonds and π-π Stacking Interactions

Research by Nogueira et al. (2015) on oxazolidinecarbohydrazides reveals insights into the weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. Such studies are critical for understanding molecular interactions in crystal engineering and design, which could be relevant for designing materials with specific optical or mechanical properties (Nogueira et al., 2015).

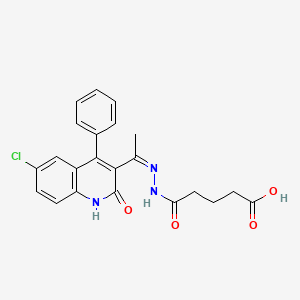

Synthesis and Characterization for Anticancer Evaluation

The synthesis and characterization of compounds for anticancer evaluation, as explored by Salahuddin et al. (2014), provide a framework for assessing the therapeutic potential of novel compounds. Studies involving the synthesis of derivatives and their evaluation against cancer cell lines offer a pathway to discovering new anticancer agents (Salahuddin et al., 2014).

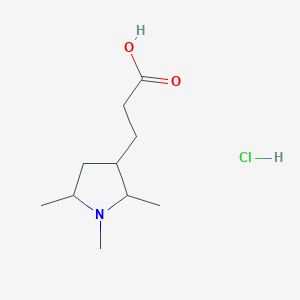

Safety and Hazards

The related compound “4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” has several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P301+P312;P304+P340;P362+P364, providing guidance on what to do in case of exposure . Specific safety and hazard information for “4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-phenylmethylidene]benzenecarbohydrazide” is not available in the sources I found.

Eigenschaften

IUPAC Name |

N-[(E)-benzylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2O2/c22-19-11-6-16(12-20(19)23)14-27-18-9-7-17(8-10-18)21(26)25-24-13-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,26)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGQIFYUVAMDLC-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2717670.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)

![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)

![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)